molecular formula C17H13N3O B10841949 2-m-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one

2-m-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one

Cat. No.: B10841949
M. Wt: 275.30 g/mol
InChI Key: KHYUWCCULSYNJP-UHFFFAOYSA-N
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Description

2-m-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one is a heterocyclic compound that features a pyrazoloquinoline core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-m-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one typically involves the formation of the pyrazoloquinoline core through a series of cyclization reactions. One common method involves the use of propiolates and sulfonyl hydrazides, which undergo a Cu(II)-promoted oxidative cascade to form the desired compound . The reaction conditions often include the use of copper catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-m-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Substitution reactions can introduce new substituents onto the pyrazoloquinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

2-m-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-m-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-m-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical transformations and its potential therapeutic effects make it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

2-(3-methylphenyl)-5H-pyrazolo[3,4-c]quinolin-4-one

InChI

InChI=1S/C17H13N3O/c1-11-5-4-6-12(9-11)20-10-14-13-7-2-3-8-15(13)18-17(21)16(14)19-20/h2-10H,1H3,(H,18,21)

InChI Key

KHYUWCCULSYNJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C3C4=CC=CC=C4NC(=O)C3=N2

Origin of Product

United States

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